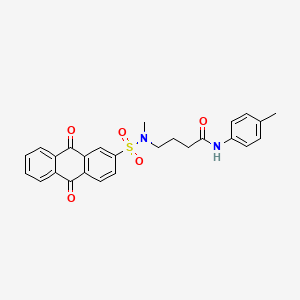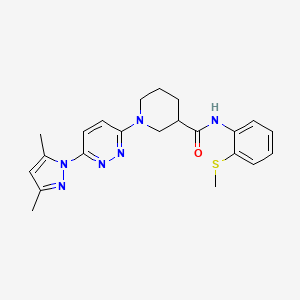![molecular formula C12H10FNO3 B2793248 3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid CAS No. 1706428-14-9](/img/structure/B2793248.png)
3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)propionic acid is a chemical compound with the molecular formula C9H9FO2 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
3-(4-Fluorophenyl)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .Molecular Structure Analysis
The molecular weight of 3-(4-Fluorophenyl)propionic acid is 168.17 . The InChI string for this compound isInChI=1S/C9H9FO2/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H,3,6H2, (H,11,12) . Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)propionic acid is a solid at 20 degrees Celsius . It has a melting point range of 87.0 to 91.0 degrees Celsius . It is slightly soluble in methanol .作用機序
The mechanism of action of 3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid involves binding to the kainate subtype of glutamate receptors and activating them. This results in the influx of calcium ions into the postsynaptic neuron, leading to depolarization and the initiation of an action potential. The activation of kainate receptors also leads to the release of neurotransmitters such as glutamate and GABA, which can modulate the activity of neighboring neurons.
Biochemical and Physiological Effects:
The activation of kainate receptors by this compound has been shown to have a variety of biochemical and physiological effects. For example, it can lead to the release of cytokines and chemokines, which are involved in inflammation and immune responses. It can also activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. In addition, the activation of kainate receptors can modulate synaptic plasticity and learning and memory.
実験室実験の利点と制限
One of the main advantages of 3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid is its selectivity for the kainate subtype of glutamate receptors, which allows researchers to specifically study the effects of kainate receptor activation. In addition, 4-FGlu is relatively stable and can be easily synthesized in the laboratory. However, one limitation of 4-FGlu is that it is not a natural neurotransmitter and may not fully replicate the effects of endogenous glutamate. In addition, the use of 4-FGlu in animal studies may not fully reflect the effects of kainate receptor activation in humans.
将来の方向性
There are several future directions for research involving 3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid. One area of interest is the role of kainate receptors in neurological disorders such as epilepsy and Alzheimer's disease. Another area of research is the development of new compounds that can selectively activate or inhibit kainate receptors, which could have potential therapeutic applications. Finally, the use of 4-FGlu in conjunction with other techniques such as optogenetics and electrophysiology could provide new insights into the mechanisms of synaptic plasticity and learning and memory.
合成法
The synthesis of 3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid involves the reaction of commercially available 4-fluorophenylacetic acid with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with acrylonitrile to form the isoxazoline ring. Finally, the nitrile group is reduced to the corresponding amine using lithium aluminum hydride, and the resulting amine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is then removed using trifluoroacetic acid to yield the final product, this compound.
科学的研究の応用
3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid has been used extensively in scientific research to study glutamate receptors, which are the most abundant excitatory neurotransmitter receptors in the central nervous system. Specifically, 4-FGlu is a selective agonist for the kainate subtype of glutamate receptors, which are involved in a variety of physiological processes including synaptic plasticity, learning, and memory.
Safety and Hazards
特性
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-10-4-1-8(2-5-10)12-9(7-17-14-12)3-6-11(15)16/h1-2,4-5,7H,3,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUWHGZDAYYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2793165.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2793172.png)
![2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2793173.png)
![3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2793174.png)
![4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B2793177.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2793182.png)
![7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793183.png)
![2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793185.png)
![Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide](/img/structure/B2793186.png)

![5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid](/img/structure/B2793188.png)